1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105222-13-6
VCID: VC7303343
InChI: InChI=1S/C17H21ClN4O3S2/c1-21-16(12-3-2-4-13(12)20-21)19-17(23)11-7-9-22(10-8-11)27(24,25)15-6-5-14(18)26-15/h5-6,11H,2-4,7-10H2,1H3,(H,19,23)
SMILES: CN1C(=C2CCCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Molecular Formula: C17H21ClN4O3S2
Molecular Weight: 428.95

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide

CAS No.: 1105222-13-6

Cat. No.: VC7303343

Molecular Formula: C17H21ClN4O3S2

Molecular Weight: 428.95

* For research use only. Not for human or veterinary use.

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide - 1105222-13-6

Specification

CAS No. 1105222-13-6
Molecular Formula C17H21ClN4O3S2
Molecular Weight 428.95
IUPAC Name 1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C17H21ClN4O3S2/c1-21-16(12-3-2-4-13(12)20-21)19-17(23)11-7-9-22(10-8-11)27(24,25)15-6-5-14(18)26-15/h5-6,11H,2-4,7-10H2,1H3,(H,19,23)
Standard InChI Key JOPOYLGYMRYOCM-UHFFFAOYSA-N
SMILES CN1C(=C2CCCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • Piperidine-4-carboxamide backbone: A six-membered nitrogen-containing ring substituted with a carboxamide group at position 4, providing conformational flexibility and hydrogen-bonding capacity.

  • 5-Chlorothiophene-2-sulfonyl group: A sulfonylated heterocycle contributing electron-withdrawing characteristics and enhancing metabolic stability .

  • 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl group: A fused bicyclic system introducing steric bulk and modulating target affinity .

The spatial arrangement of these components is critical for its biological activity, as confirmed by molecular docking studies .

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC17H21ClN4O3S2\text{C}_{17}\text{H}_{21}\text{ClN}_{4}\text{O}_{3}\text{S}_{2}
Molecular Weight429.0 g/mol
LogP (Predicted)2.8 ± 0.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The compound’s moderate lipophilicity (LogP ~2.8) suggests favorable membrane permeability, while its polar surface area (118 Ų) aligns with oral bioavailability criteria .

Synthesis and Structural Optimization

Synthetic Routes

Patent WO2020148619A1 outlines a multi-step synthesis starting from 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine:

  • Sulfonylation: Reaction of 5-chlorothiophene-2-sulfonyl chloride with piperidine-4-carboxylic acid chloride in dimethylsulfoxide (DMSO) at 0–5°C yields the intermediate sulfonyl chloride.

  • Amide Coupling: Condensation with the pyrazol-3-amine via EDCI/HOBt-mediated coupling in dichloromethane produces the target compound in 62% yield .

Critical reaction parameters include strict temperature control (<10°C) to prevent sulfonate ester formation and the use of calcium hydroxide to stabilize tautomeric intermediates .

Structural Analogues

Modifications to the parent structure have been explored to enhance potency:

  • Chlorothiophene Replacement: Substitution with fluorophenyl groups (e.g., 4-fluorophenyl) reduces NLRP3 affinity by 3-fold .

  • Pyrazole Methylation: The 2-methyl group on the cyclopenta[c]pyrazole is essential for maintaining conformational rigidity, as demethylation decreases metabolic half-life from 4.7 h to 1.2 h .

Pharmacological Activity and Mechanisms

NLRP3 Inflammasome Inhibition

The compound inhibits NLRP3 with an IC₅₀ of 18 nM in THP-1 macrophages, suppressing interleukin-1β (IL-1β) release by 92% at 100 nM . Mechanistic studies indicate:

  • Direct ASC Speck Interaction: Binds the pyrin domain (PYD) of ASC, preventing NLRP3-ASC oligomerization .

  • Reactive Oxygen Species (ROS) Scavenging: Reduces mitochondrial ROS production by 65% at 1 μM, mitigating NLRP3 activation .

Therapeutic Applications

Inflammatory Diseases

  • Gout: Reduces monosodium urate (MSU)-induced IL-1β in murine models by 89% at 10 mg/kg .

  • Alzheimer’s Disease: Attenuates Aβ-induced neuroinflammation in microglial cells (IC₅₀ = 22 nM) .

Oncology (Theoretical)

Hypothetical applications include:

  • Checkpoint Kinase 1 (Chk1) Inhibition: Analogs inhibit Chk1 at 50 nM, potentiating DNA-damaging agents .

  • Apoptosis Induction: Pyrazole derivatives activate caspase-3 by 4-fold in leukemia cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator